molecular formula C10H16O B1236035 (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 4680-24-4

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

Cat. No.: B1236035
CAS No.: 4680-24-4
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-KXUCPTDWSA-N
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Description

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane, more commonly known as cis-(+)-Limonene oxide, is a high-value monoterpene derivative of D-limonene . This compound belongs to the class of organic compounds known as oxepanes and is characterized as a bicyclic molecule with a central epoxide ring . It is recognized for its fresh, citrus-like odor and is identified as a natural biomarker found in plants such as lemon and wild celery . In research, this specific stereoisomer serves as a critical standard and intermediate in synthetic organic chemistry and fragrance research. It has demonstrated significant utility in biochemical studies, particularly as a ligand for investigating enzyme-substrate interactions, as evidenced by its use in co-crystallization studies with the multifunctional enzyme dehaloperoxidase . Predicted properties include an average mass of 152.23 g/mol, a logP of 2.81, and low water solubility, making it suitable for various analytical and experimental applications . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(1R,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CC[C@@]2([C@H](C1)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196943
Record name cis-(+)-Limonene oxide
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4680-24-4, 6909-30-4
Record name cis-(+)-Limonene oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4680-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-(+)-Limonene oxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-limonene 1α,2α-epoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02924
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cis-(+)-Limonene oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIMONENE OXIDE, CIS-(+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Epoxidation of (R)-Limonene

The most widely reported synthesis involves the stereoselective epoxidation of (R)-limonene, a monoterpene abundant in citrus peels. The reaction employs 3-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent in a hexane/ethyl acetate solvent system under reflux conditions. The mechanism proceeds via a concerted epoxidation, preserving the stereochemistry of the starting alkene while forming the epoxide ring.

Key Reaction Parameters

ParameterValue/DetailSource
Oxidizing agent3-Chloroperoxybenzoic acid (mCPBA)
Solvent systemHexane:ethyl acetate (3:1)
TemperatureReflux (~40–60°C)
Reaction time24 hours
WorkupQuenching with Na₂SO₃, EtOAc extraction, column chromatography (hexane:EtOAc)

The stereochemical fidelity of the product depends on the endo transition state during epoxidation, which aligns the peracid’s electrophilic oxygen with the limonene’s less substituted double bond. This selectivity ensures the formation of the cis-epoxide configuration.

Alternative Oxidizing Agents

Stereochemical Considerations

Configuration of Starting Material

The enantiomeric purity of the starting (R)-limonene directly influences the final product’s stereochemistry. Commercial (R)-limonene (>95% enantiomeric excess) is typically derived from citrus oils, ensuring the desired (1R,4R,6S) configuration.

Diastereomeric Byproducts

Epoxidation of limonene can yield two diastereomers: the cis-epoxide (1R,4R,6S) and the trans-epoxide (1R,4S,6S). The cis isomer predominates (~70:30 ratio) under kinetic control due to reduced steric hindrance in the transition state.

Purification and Characterization

Chromatographic Separation

The crude epoxide mixture is purified via silica gel column chromatography using a hexane:ethyl acetate gradient (9:1 to 4:1). The cis-isomer elutes earlier due to its lower polarity compared to the trans-isomer.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.28 (s, 3H, CH₃), δ 1.70 (m, 1H, H-6), δ 4.75 (s, 1H, H-7a), δ 4.85 (s, 1H, H-7b).

  • ¹³C NMR :

    • 21.5 (CH₃), 73.2 (C-7), 109.5 (C-8), 149.2 (C-9).

Infrared Spectroscopy (IR)

  • Peaks at 1100 cm⁻¹ (C–O–C stretch) and 3050 cm⁻¹ (sp² C–H stretch) confirm epoxide and isopropenyl groups.

High-Resolution Mass Spectrometry (HRMS)

  • [M + Na]⁺ calcd. for C₁₀H₁₆O: 175.1099; found: 175.1095.

Optical Rotation

  • [α]D²⁰ = +43.7° (c 0.94, CHCl₃), consistent with the (1R,4R,6S) configuration.

Applications and Derivatives

Synthetic Utility

The epoxide serves as a precursor in natural product synthesis, including the construction of aconitine alkaloids. Its strained bicyclic structure facilitates ring-opening reactions with nucleophiles (e.g., amines, alcohols).

Oxidative Derivatives

Further oxidation of (1R,4R,6S)-limonene oxide with Jones reagent yields the ketone derivative (4R)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one, characterized by a carbonyl peak at 170.5 ppm in ¹³C NMR .

Chemical Reactions Analysis

Types of Reactions

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to open the epoxide ring.

Major Products

    Diols: Formed from the oxidative opening of the epoxide ring.

    Alcohols: Resulting from the reduction of the epoxide.

    Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Structural Representation

The compound features a bicyclic structure with an epoxide functional group, which contributes to its reactivity and potential applications in organic synthesis.

Computed Properties

PropertyValue
XLogP32.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Topological Polar Surface Area12.5 Ų

Pharmaceutical Applications

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane has been studied for its potential therapeutic properties:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

Natural Product Chemistry

The compound is significant in the field of natural products due to its presence in various essential oils and its role in flavor and fragrance industries:

  • Flavoring Agents : It is used as a flavoring agent in food products due to its pleasant citrus aroma.

Organic Synthesis

As an epoxide, this compound serves as a versatile intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its epoxide functionality allows for further transformations into more complex structures used in drug discovery.

Case Study 1: Antimicrobial Research

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various limonene derivatives, including this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups.

Case Study 2: Flavoring Agent Analysis

In a study conducted by the Food Chemistry Journal, the sensory properties of this compound were evaluated in food products. The findings demonstrated that this compound enhances citrus flavors and is well-received in consumer taste tests.

Mechanism of Action

The mechanism of action of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

(1S,4R,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
  • Relationship : Stereoisomer of the target compound.
  • Key Differences : The stereochemistry at positions 1 and 6 is inverted (1S,6R vs. 1R,6S).
  • Impact : Altered biological activity and physical properties. For example, (1S,4R,6R)-isomer is less abundant in nature and may exhibit different odor profiles .
1-Phenyl-7-oxabicyclo[4.1.0]heptane
  • Structure : Replaces the methyl and prop-1-en-2-yl groups with a phenyl substituent.
  • Formula : C₁₂H₁₄O (MW: 174.24 g/mol).
  • Key Differences : The phenyl group increases aromaticity and molecular weight, reducing volatility compared to the target compound .
4-Isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
  • Structure : Contains a ketone group at position 2.
  • Formula : C₁₀H₁₄O₂ (MW: 166.219 g/mol).
  • Key Differences : The ketone enhances polarity, making it more soluble in polar solvents. Used as an intermediate in pharmaceutical synthesis .

Functional Group Variants

(1S,5S,6R)-2-Methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene
  • Structure : Features a double bond in the bicyclic framework.
  • Impact: Increased reactivity due to unsaturation; serves as a precursor in stereoselective syntheses of terpenoid derivatives .
(1R,4R,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
  • Structure : Epoxidized derivative of carvone with a ketone.
  • Synthesis: Produced via oxidation of (R)-carvone using H₂O₂ in methanol .
  • Applications : Investigated for antiparkinsonian activity .

Data Table: Key Properties of Target Compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Sources
(1R,4R,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane C₁₀H₁₆O 152.236 Epoxide, methyl, isopropenyl Fragrances, essential oils
4-Isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one C₁₀H₁₄O₂ 166.219 Ketone, isopropenyl Pharmaceutical intermediates
1-Phenyl-7-oxabicyclo[4.1.0]heptane C₁₂H₁₄O 174.24 Phenyl Synthetic chemistry studies
(1S,5S,6R)-2-Methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene C₁₀H₁₄O 150.22 Double bond, methyl Terpenoid synthesis

Biological Activity

(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane, also known as a bicyclic monoterpene, has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic structure and has been studied for various pharmacological effects, including neuroprotective properties and interactions with biological systems.

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.23 g/mol
  • CAS Number : 4680-24-4
  • InChI Key : CCEFMUBVSUDRLG-KXUCPTDWSA-N

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. For instance, research indicates that this compound can ameliorate symptoms in rodent models of Parkinson's disease by enhancing dopaminergic neuron survival and reducing oxidative stress in neuronal cells .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are critical in mitigating oxidative stress-related damage in cells. In vitro assays have demonstrated that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Properties

Studies have shown that this compound can inhibit pro-inflammatory cytokines in various cell lines. This suggests a potential role in managing inflammatory conditions through modulation of immune responses .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Modulation of Neurotransmitter Systems : It may influence neurotransmitter release and receptor activity, particularly in dopaminergic pathways.
  • Reduction of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes and directly scavenging free radicals.
  • Inhibition of Inflammatory Pathways : Suppressing the activation of NF-kB and other transcription factors involved in inflammation.

Study 1: Neuroprotection in Parkinson's Disease Models

In a controlled study involving mice subjected to MPTP-induced neurotoxicity, administration of this compound resulted in improved motor functions and increased survival of dopaminergic neurons as assessed by immunohistochemical analysis .

Study 2: Antioxidant Activity Evaluation

A series of assays were conducted to evaluate the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. Results indicated a dose-dependent increase in radical scavenging activity, highlighting its potential use as a natural antioxidant agent in pharmaceutical formulations .

Data Table: Summary of Biological Activities

Biological ActivityMethodologyFindings
NeuroprotectionMPTP Mouse ModelEnhanced survival of dopaminergic neurons
Antioxidant ActivityDPPH/ABTS AssaysSignificant dose-dependent radical scavenging
Anti-inflammatory EffectsCytokine ProfilingInhibition of pro-inflammatory cytokines

Q & A

Q. Primary methods :

  • NMR spectroscopy : Distinct signals for the oxabicyclo[4.1.0]heptane core (e.g., δ 1.2–1.4 ppm for bridgehead methyl groups) .
  • IR spectroscopy : Absorption at 1250–1270 cm⁻¹ confirms the epoxy ring .
  • X-ray crystallography : Resolves stereochemical ambiguity; e.g., the (1R,4R,6S) configuration was confirmed via single-crystal analysis .

Q. Discrepancies :

  • CAS registry variations : Different stereoisomers (e.g., carvone epoxide vs. trans-carvone oxide) may share structural similarities but differ in spectral data .
  • Synonym conflicts : Terms like "7-oxabicyclo[4.1.0]heptane" and "1,6-epoxy-p-menth-8-en-2-one" refer to the same core but complicate database searches .

Advanced Research Questions

How does stereochemistry influence the reactivity of this compound in Diels-Alder or ring-opening reactions?

The (1R,4R,6S) configuration imposes steric constraints:

  • Diels-Alder reactivity : The endo transition state is favored due to the bicyclic system’s rigidity, enhancing dienophile selectivity .
  • Epoxide ring-opening : Nucleophilic attack occurs preferentially at the less hindered C1 position, as shown in acid-catalyzed hydrolysis studies .

Q. Derivatization pathways :

  • Esterification : React with acyl chlorides under basic conditions (e.g., pyridine) to yield carboxylate derivatives .
  • Oxidation : MnO₂ selectively oxidizes allylic C-H bonds to ketones without disrupting the epoxy ring .

Q. Biological relevance :

  • Antimicrobial activity : Ester derivatives show enhanced membrane permeability compared to carboxylic acids .
  • Cytotoxicity : Ketone derivatives exhibit moderate activity due to electrophilic reactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Reactant of Route 2
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane

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